
2-Phenyloxazole-5-carboxylic acid
Vue d'ensemble
Description
2-Phenyloxazole-5-carboxylic acid is a chemical compound with potential relevance in various scientific and industrial fields due to its unique structural framework. Its significance is highlighted in the synthesis and evaluation of novel compounds, particularly those with potential biological activities.
Synthesis Analysis
The synthesis of 2-Phenyloxazole-5-carboxylic acid derivatives can be achieved through several methods. Notably, a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed, offering a pathway to synthesize triazole-based scaffolds, which could be utilized for generating peptidomimetics or biologically active compounds (Ferrini et al., 2015). Additionally, a one-pot procedure for preparing 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid from silylated amino acids and methyl chloroformates highlights another synthesis route, with the resulting polyesters demonstrating interesting thermotropic properties (Kricheldorf & Thomsen, 1992).
Molecular Structure Analysis
The molecular structure of 2-Phenyloxazole-5-carboxylic acid derivatives has been elucidated through various analytical techniques. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined experimentally by X-ray diffraction and quantum-chemical calculations, offering insights into the compound's structural dynamics and reactivity (Shtabova et al., 2005).
Chemical Reactions and Properties
2-Phenyloxazole-5-carboxylic acid and its derivatives undergo various chemical reactions, offering a plethora of functionalized products. For example, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid demonstrates a pathway to obtain triazole derivatives, which are crucial intermediates for drug synthesis (Liu et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 2-Phenyloxazole-5-carboxylic acid derivatives are pivotal in determining their applicability in various domains. The study on thermotropic polyesters based on 2‐(4‐carboxyphenyl)benzoxazole‐5‐carboxylic acid revealed that these compounds could form nematic melts, indicating their potential utility in liquid crystal applications (Kricheldorf & Thomsen, 1992).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for the utility of 2-Phenyloxazole-5-carboxylic acid derivatives. For instance, derivatives have been synthesized and screened for antimicrobial activity, showcasing the chemical versatility and potential application in developing new antimicrobial agents (Alper-Hayta et al., 2008).
Applications De Recherche Scientifique
Synthesis of Amino-Acid Conjugates : It is used in synthesizing amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone (Benoiton, Hudecz, & Chen, 2009).
Bifunctionalized Oxazoles Synthesis : The compound aids in synthesizing bifunctionalized oxazoles, providing a route to target compounds without electrocyclic ring-opening reactions (Couture et al., 2002).
Macrolide Synthesis : It's involved in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Natural Product Synthesis : The acid is used in synthesizing 2-phenyl-4,5-substituted oxazoles and natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).
Heparanase Inhibitor : Derivatives of 2-Phenyloxazole-5-carboxylic acid serve as novel heparanase inhibitors, showing potent inhibitory activity and potential as therapeutic agents (Courtney et al., 2004).
Thermotropic Polyesters : It is used in preparing thermotropic polyesters and a copolyester containing 4-hydroxybenzoic acid (Kricheldorf & Thomsen, 1992).
Cross-Coupling Reaction : It acts as a tunable directing group in cross-coupling reactions, producing various substituted compounds (Houpis et al., 2010).
PPARgamma Agonist : It's a potent and selective PPARgamma agonist with improved solubility, indicating its potential in pharmaceutical applications (Collins et al., 1998).
Anti-inflammatory and Cytotoxic Agent : 2-Phenyloxazole-5-carboxylic acids show potential as anti-inflammatory and cytotoxic agents, with activities comparable to ibuprofen (Thakral et al., 2022).
Versatile Synthesis Template : It serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).
Antidiabetic Activity : The compound has demonstrated antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).
Single-Crystal X-ray Techniques : Its use in single-crystal X-ray techniques aids in studying spatial differences between constituent non-hydrogen atoms of carboxylic acid adducts (Lynch, Singh, & Parsons, 2000).
Antimicrobial Potential : Synthesized compounds from 2-Phenyloxazole-5-carboxylic acid show potential as antimicrobial agents (Gadegoni, Manda, & Rangu, 2013).
Electrophilic Substitution Reactions : It exhibits considerable activity in electrophilic substitution reactions, especially at the 5 position (Belen’kii & Cheskis, 1984).
2-Phenylazirine Reactions : Reacts with acid chlorides and anhydrides to produce various oxazole derivatives and imidazole compounds (Sato, Kato, & Ohta, 1967).
Metabolic Disorder Treatment : Shows promise for treating metabolic disorders in type 2 diabetes as subtype-selective PPARalpha agonists (Asaki et al., 2008).
Antiproliferative Activities : Exhibits antiproliferative activities against various cancer cell lines, indicating potential in cancer therapy (Zhang et al., 2021).
Enantioselective Synthesis : It is used in enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives, applicable in research (Abbiati et al., 2001).
Propriétés
IUPAC Name |
2-phenyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQVAHVZIBDHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544993 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxazole-5-carboxylic acid | |
CAS RN |
106833-79-8 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
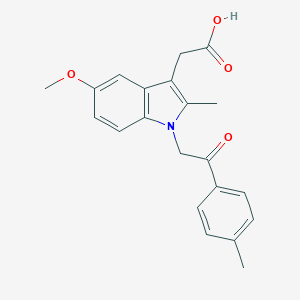
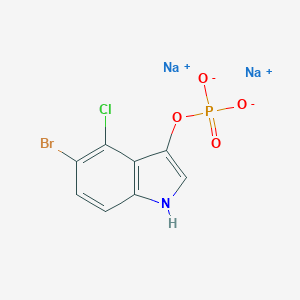
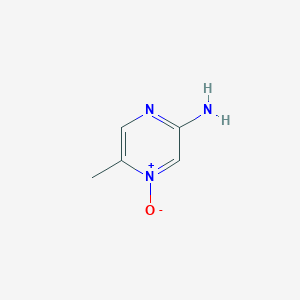
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
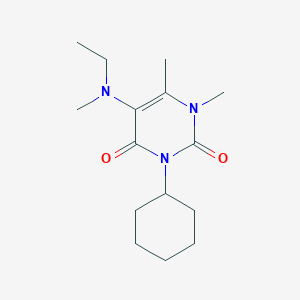


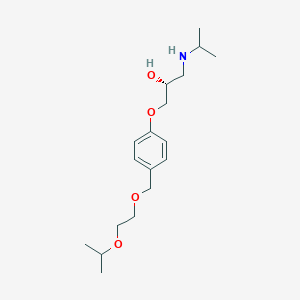
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
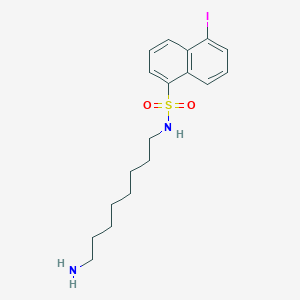
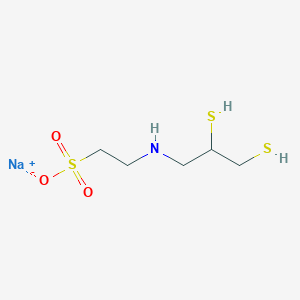
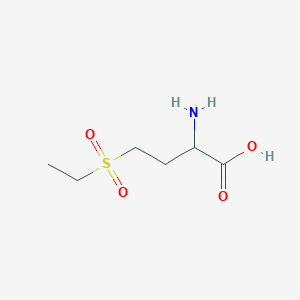
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)